

# IUPAC name for C<sub>9</sub>H<sub>9</sub>ClO as 2,5-dimethylbenzoyl chloride

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## Compound of Interest

Compound Name: 2,5-Dimethylbenzoyl chloride

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An In-depth Technical Guide to **2,5-Dimethylbenzoyl Chloride** (C<sub>9</sub>H<sub>9</sub>ClO)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **2,5-dimethylbenzoyl chloride**, a reactive acyl chloride with the chemical formula C<sub>9</sub>H<sub>9</sub>ClO. Its IUPAC name is confirmed as **2,5-dimethylbenzoyl chloride**. This document details its physicochemical properties, spectroscopic profile, synthesis protocols, and core reactivity. A significant focus is placed on its potential application in drug development, particularly as a scaffold for vasopressin V2 receptor antagonists. Detailed experimental methodologies, quantitative data summaries, and mandatory visualizations of key pathways and workflows are provided to support researchers in utilizing this compound in their work.

## Core Chemical Identity and Properties

**2,5-Dimethylbenzoyl chloride** is an aromatic acyl chloride. The presence of the reactive acyl chloride group makes it a valuable intermediate for introducing the 2,5-dimethylbenzoyl moiety into various molecular structures through nucleophilic acyl substitution reactions.

Table 1: Physicochemical Properties of **2,5-Dimethylbenzoyl Chloride**

Property	Value	Reference(s)
IUPAC Name	2,5-dimethylbenzoyl chloride	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> ClO	<a href="#">[1]</a>
Molecular Weight	168.62 g/mol	<a href="#">[1]</a>
CAS Number	22328-43-4	<a href="#">[1]</a>
Appearance	Oil (Predicted)	
Boiling Point	109-111 °C (Predicted)	
Density	~1.1 g/cm <sup>3</sup> (Predicted)	
Solubility	Reacts with water and other protic solvents. Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene).	

## Spectroscopic Profile

While extensive experimental spectra for **2,5-dimethylbenzoyl chloride** are not widely published, the following tables provide predicted data based on established principles of NMR, IR, and MS spectroscopy for analogous structures. This information is crucial for reaction monitoring and structural confirmation.

Table 2: Predicted <sup>1</sup>H NMR Spectroscopic Data (CDCl<sub>3</sub>, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.85	s	1H	Ar-H (H6)
~7.35	d, J ≈ 7.6 Hz	1H	Ar-H (H4)
~7.20	d, J ≈ 7.6 Hz	1H	Ar-H (H3)
~2.60	s	3H	Ar-CH <sub>3</sub> (C2)
~2.40	s	3H	Ar-CH <sub>3</sub> (C5)

Table 3: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data (CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ ) ppm	Assignment
~169.0	C=O (Carbonyl)
~138.5	Ar-C (C2)
~136.0	Ar-C (C5)
~134.0	Ar-C (C1)
~132.5	Ar-CH (C6)
~131.0	Ar-CH (C4)
~129.0	Ar-CH (C3)
~21.0	Ar-CH <sub>3</sub> (C2)
~20.5	Ar-CH <sub>3</sub> (C5)

Table 4: Predicted Key FT-IR Absorption Bands

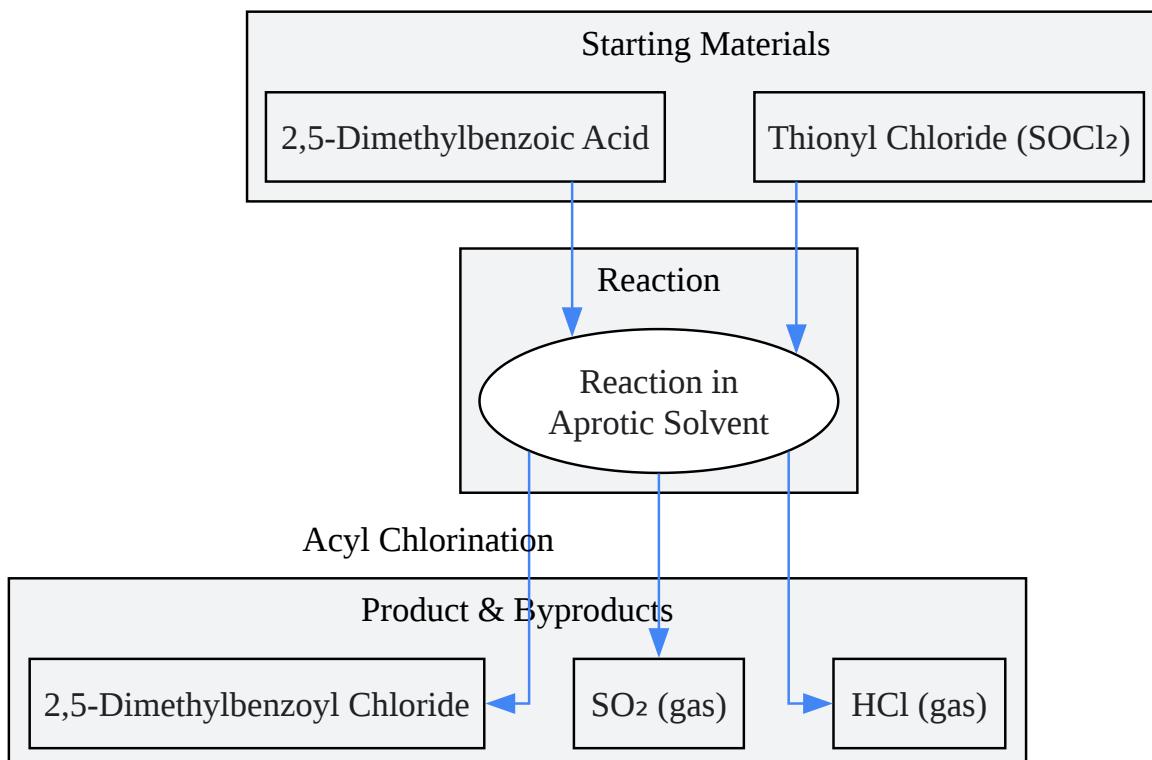
Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2925	Medium	Aliphatic C-H Stretch
~1785	Strong	C=O Stretch (Acyl Chloride)
~1600, ~1480	Medium-Strong	Aromatic C=C Bending
~880	Strong	C-Cl Stretch

Table 5: Predicted Major Fragment Ions in Mass Spectrometry (EI)

m/z	Predicted Ion Structure	Fragmentation Pathway
168/170	$[\text{C}_9\text{H}_9\text{ClO}]^{+\cdot}$	Molecular Ion ( $\text{M}^{+\cdot}$ ) with $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes
133	$[\text{C}_9\text{H}_9\text{O}]^{+}$	Loss of $\cdot\text{Cl}$ radical
105	$[\text{C}_7\text{H}_5\text{O}]^{+}$	Loss of $\cdot\text{Cl}$ and $\text{C}_2\text{H}_4$ (from methyl groups)
91	$[\text{C}_7\text{H}_7]^{+}$	Tropylium ion, from rearrangement

## Synthesis of 2,5-Dimethylbenzoyl Chloride

The most common and direct method for synthesizing **2,5-dimethylbenzoyl chloride** is the reaction of 2,5-dimethylbenzoic acid with a chlorinating agent, such as thionyl chloride ( $\text{SOCl}_2$ ).



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Synthesis of **2,5-dimethylbenzoyl chloride**.

## Experimental Protocol: Synthesis from 2,5-Dimethylbenzoic Acid[2]

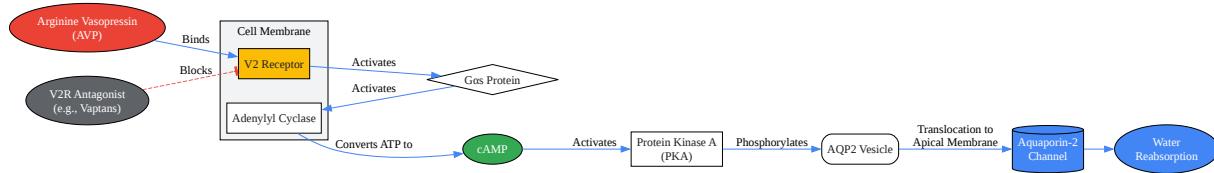
- Apparatus Setup: A three-necked, round-bottomed flask is equipped with an addition funnel, a reflux condenser, and a nitrogen inlet connected to a gas scrubber for HCl and SO<sub>2</sub>.
- Charging the Flask: The flask is charged with 2,5-dimethylbenzoic acid (1.0 eq).
- Addition of Thionyl Chloride: The apparatus is cooled in an ice bath, and thionyl chloride (SOCl<sub>2</sub>, ~5 eq) is added dropwise via the addition funnel over approximately 5-10 minutes.[2]
- Reaction: After the addition is complete, the ice bath is removed. The reaction mixture is warmed to approximately 50 °C to ensure the complete dissolution of the starting material. The mixture is then allowed to cool to room temperature and stirred overnight.[2]
- Workup: Excess thionyl chloride and gaseous byproducts (SO<sub>2</sub> and HCl) are removed by vacuum distillation.[2]
- Product: The resulting **2,5-dimethylbenzoyl chloride** is obtained as an oil and is typically used in the subsequent reaction step without further purification due to its reactivity.[2]

## Applications in Drug Development: Vasopressin V2 Receptor Antagonists

Acyl chlorides are fundamental building blocks in medicinal chemistry. While direct applications of **2,5-dimethylbenzoyl chloride** are not extensively documented in publicly accessible literature, its structure is relevant to the synthesis of non-peptide vasopressin V2 receptor antagonists. These antagonists, known as "vaptans," are used to treat conditions like hyponatremia and congestive heart failure.

## Vasopressin V2 Receptor Signaling Pathway

The vasopressin V2 receptor (V2R) is a G protein-coupled receptor (GPCR) primarily located on the basolateral membrane of renal collecting duct cells. Its activation by arginine vasopressin (AVP) initiates a signaling cascade that leads to water reabsorption.



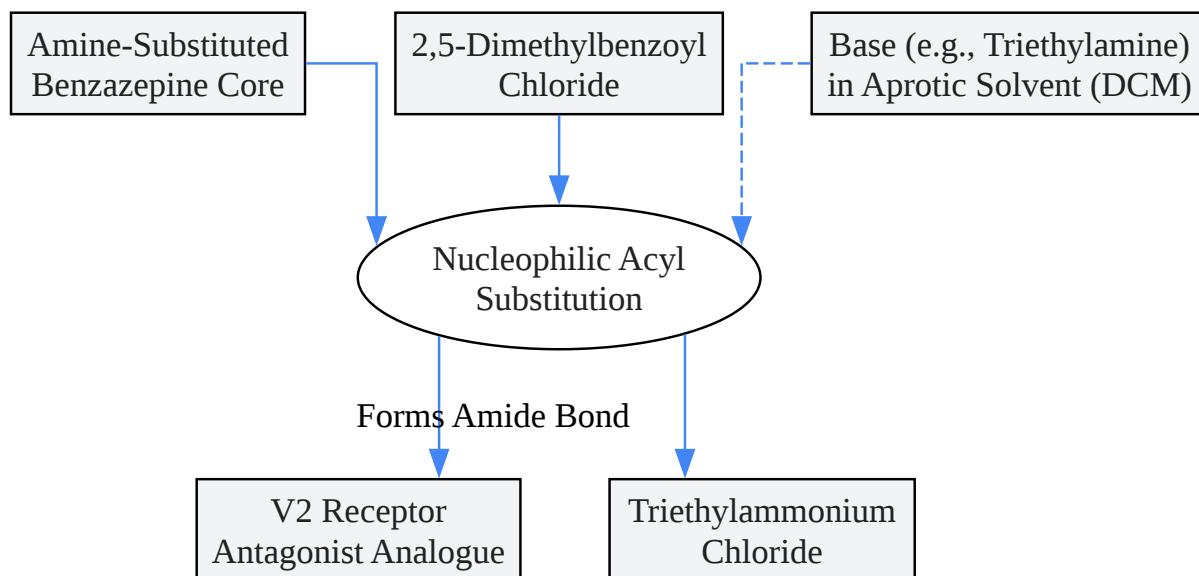
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Vasopressin V2 receptor signaling pathway.

Activation of the V2 receptor by AVP leads to the stimulation of adenylyl cyclase via the Gs protein, increasing intracellular cyclic AMP (cAMP).[3][4] This rise in cAMP activates Protein Kinase A (PKA), which phosphorylates aquaporin-2 (AQP2) containing vesicles, promoting their translocation and insertion into the apical membrane of the cell.[5] This increases water permeability, leading to water reabsorption from the urine. V2 receptor antagonists competitively block AVP from binding to the receptor, thereby inhibiting this entire cascade.

## Hypothetical Synthesis of a V2 Receptor Antagonist Analogue

Based on the known structures of V2 antagonists like Tolvaptan, which feature a central benzazepine core with N-aryl substituents, a plausible synthetic route can be proposed using **2,5-dimethylbenzoyl chloride** to create a novel analogue for screening.



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Acylation workflow for antagonist synthesis.

## Experimental Protocol: General N-Acylation of an Amine[5][6]

This protocol describes a general procedure for the acylation of a primary or secondary amine with **2,5-dimethylbenzoyl chloride**.

- Amine Solution: Dissolve the amine starting material (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) under a nitrogen atmosphere.
- Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1 - 1.5 eq), to the solution.
- Cooling: Cool the stirred solution to 0 °C using an ice bath.
- Acyl Chloride Addition: Dissolve **2,5-dimethylbenzoyl chloride** (1.05 eq) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

- **Workup:** Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO<sub>3</sub> solution), and brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-acylated product.

Table 6: Representative Data for N-Acylation Reaction

Parameter	Value
Starting Amine	Hypothetical Benzazepine
Acylating Agent	2,5-Dimethylbenzoyl Chloride
Solvent	Dichloromethane (DCM)
Base	Triethylamine
Reaction Time	4 hours
Typical Yield	75-95% (Expected)
Purity (Post-Purification)	>98% (Expected)

## Conclusion

**2,5-Dimethylbenzoyl chloride** serves as a versatile chemical intermediate with significant potential in the field of drug discovery, particularly for the synthesis of vasopressin V2 receptor antagonists. Its reactivity, governed by the electrophilic acyl chloride group, allows for straightforward incorporation into complex molecular scaffolds. This guide provides the foundational chemical data, synthesis protocols, and a relevant biological context to facilitate its use in research and development. The provided diagrams and detailed methodologies are intended to serve as a practical resource for scientists aiming to explore the utility of this compound in creating novel therapeutic agents.

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